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MK6-83-d10

Cat. No.: B1153836
M. Wt: 346.53
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Description

Overview of TRPML Channel Family Structure and Endolysosomal Localization

The TRPML channel family, a subset of the larger Transient Receptor Potential (TRP) superfamily, consists of three members in mammals: TRPML1, TRPML2, and TRPML3. nih.govresearchgate.net These proteins are integral membrane proteins that assemble into tetramers to form functional ion channels. researchgate.net Each subunit is predicted to have six transmembrane helices (S1-S6), with a pore loop located between the S5 and S6 segments that determines the channel's ion selectivity. nih.gov The N- and C-termini of the proteins are located in the cytoplasm. A large luminal loop between the S1 and S2 helices is a characteristic feature of this family. researchgate.netnih.gov

The localization of TRPML channels to the endolysosomal compartment is critical for their function. This localization is mediated by specific sorting signals within their amino acid sequences. For instance, dileucine motifs in the N- and C-termini of TRPML1 and TRPML2 are recognized by cellular trafficking machinery, directing them to late endosomes and lysosomes. researchgate.net TRPML3, on the other hand, often co-localizes with other TRPMLs through the formation of heteromeric channel complexes. researchgate.net This precise positioning allows them to regulate the ionic environment of these organelles, influencing processes such as vesicle fusion, trafficking, and degradation. researchgate.net

Biological Significance of TRPML1 in Cellular Homeostasis and Pathophysiology

TRPML1, the most extensively studied member of the family, is ubiquitously expressed and plays a fundamental role in maintaining cellular homeostasis. nih.govresearchgate.net It functions as a non-selective cation channel, permeable to Ca²⁺, Fe²⁺, and other ions, and its activity is regulated by various factors including luminal pH and the lipid composition of the lysosomal membrane. researchgate.net By mediating the release of calcium from the lysosome, TRPML1 influences a wide array of cellular processes, including:

Autophagy: TRPML1-mediated calcium release is essential for the fusion of autophagosomes with lysosomes, a critical step in the degradation and recycling of cellular components. researchgate.netnih.gov

Endolysosomal Trafficking: The channel is involved in the proper sorting and transport of molecules through the endocytic pathway. nih.gov

Lysosomal Biogenesis and Function: TRPML1 activity influences lysosomal pH and is linked to the transcriptional regulation of lysosomal genes. nih.govpnas.org

Nutrient Sensing: The channel is involved in the cellular response to nutrient availability, with its activity being upregulated during starvation. pnas.org

Dysfunction of TRPML1 has significant pathological consequences. Mutations in the MCOLN1 gene, which encodes TRPML1, are the cause of Mucolipidosis type IV (MLIV). nih.gov This is a rare, autosomal recessive lysosomal storage disorder characterized by severe neurodevelopmental abnormalities, vision impairment, and the accumulation of lipids and other macromolecules within lysosomes. nih.govresearchgate.net The cellular hallmarks of MLIV include enlarged lysosomes and impaired autophagic flux, highlighting the critical role of TRPML1 in cellular health. researchgate.net Furthermore, emerging evidence suggests a role for TRPML1 in other conditions, including neurodegenerative diseases and cancer. patsnap.commdpi.com

Historical Context and Development of MK6-83 as a Pharmacological Activator of TRPML1

The development of small molecule modulators has been instrumental in elucidating the physiological roles of TRPML1 and exploring its therapeutic potential. Early research identified various compounds that could activate TRPML channels. The quest for more potent and specific activators led to the development of MK6-83. researchgate.net

MK6-83 was identified through lead optimization strategies aimed at improving the efficacy of earlier compounds. researchgate.net It emerged as a potent activator of TRPML1, demonstrating a significantly improved efficacy and potency compared to its predecessors. medchemexpress.comtocris.com Pharmacological studies have shown that MK6-83 can effectively activate both wild-type and certain mutant forms of the TRPML1 channel. tocris.com This property makes it a valuable research tool for investigating the consequences of channel activation in both healthy cells and in cellular models of MLIV. researchgate.netmedchemexpress.com The ability of MK6-83 to restore some aspects of lysosomal function in MLIV patient-derived cells has underscored the potential of pharmacological activation of TRPML1 as a therapeutic strategy. tocris.com

Rationale for Deuterated Analogues in Advanced Chemical Biology Research: Introduction of MK6-83-d10

In recent years, the use of deuterated compounds has gained significant traction in drug discovery and chemical biology. nih.gov Deuterium (B1214612), a stable isotope of hydrogen, contains an additional neutron. nih.gov Replacing hydrogen atoms with deuterium in a molecule, a process known as deuteration, can subtly alter its physicochemical properties without significantly changing its core structure or biological activity. scispace.com

One of the primary advantages of deuteration is its potential to slow down the rate of metabolic degradation of a compound. nih.gov Many drug metabolism pathways involve the cleavage of carbon-hydrogen (C-H) bonds by enzymes. The carbon-deuterium (C-D) bond is stronger than the C-H bond, making it more difficult to break. This "kinetic isotope effect" can lead to a longer biological half-life of the deuterated compound, which can be advantageous for both therapeutic and research applications. scispace.com

The introduction of this compound, a deuterated analogue of MK6-83, represents a strategic advancement for researchers studying TRPML1. By selectively replacing specific hydrogen atoms with deuterium, this compound is designed to have an altered metabolic profile compared to its non-deuterated counterpart. This can provide researchers with a more stable and longer-acting probe to investigate the sustained effects of TRPML1 activation in various biological systems. The use of such isotopically labeled compounds is a powerful tool in advanced chemical biology, enabling more precise studies of target engagement, pharmacokinetics, and downstream biological effects. nih.govscispace.com

Properties

Molecular Formula

C₁₆H₁₀D₁₀N₂O₂S₂

Molecular Weight

346.53

Synonyms

5-Methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide-d10

Origin of Product

United States

Chemical Synthesis and Advanced Isotopic Labeling of Mk6 83 D10

Synthetic Routes for the Parent Compound MK6-83

MK6-83, chemically named 5-methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide, is a synthetic molecule tocris.comcaymanchem.comciteab.com. Its development involved lead optimization from precursor compounds.

Lead Optimization Strategies and Chemical Modifications from Precursor Compounds (e.g., SF-22)

MK6-83 was developed through lead optimization strategies applied to precursor compounds, notably SF-22 nih.govresearchgate.netresearchgate.net. SF-22 is identified as a thiophenesulfonamide derivative nih.gov. Lead optimization involved systematic modifications to the structural motifs of SF-22, including the phenyl ring, thiophene (B33073), piperidine (B6355638), and sulfonamide groups researchgate.net. A key modification involved replacing a chlorine atom on the thiophene ring in SF-22 with a methyl group, which significantly increased the compound's efficacy for TRPML1 researchgate.net. This specific modification led to the identification and development of MK6-83 nih.govresearchgate.netresearchgate.net.

Table 1: Comparison of SF-22 and MK6-83 Structural Modification

FeatureSF-22MK6-83Chemical Modification
Thiophene RingSubstituted with ChlorineSubstituted with MethylCl to CH₃ Substitution
TRPML1 EfficacyLowerIncreasedLead Optimization Outcome

Key Chemical Intermediates and Reaction Pathways

While detailed, step-by-step reaction pathways for the synthesis of MK6-83 are not extensively detailed in the provided search results, it is understood to be obtained through multi-step organic synthesis. The synthesis of related complex molecules often involves the use of protective groups and specific cyclization or coupling reactions to assemble the final structure researchgate.net. Given the structure of MK6-83, a plausible synthetic route would involve coupling a suitably functionalized thiophenesulfonyl chloride with a 2-(piperidin-1-yl)aniline derivative. The formation of the sulfonamide linkage is a key step in assembling the molecule.

Methodologies for Deuterium (B1214612) Incorporation (d10)

The incorporation of deuterium atoms into organic molecules is a critical process in the synthesis of stable isotope-labeled compounds like MK6-83-d10 clearsynth.comacs.orghwb.gov.in. The "d10" designation indicates that ten hydrogen atoms in the MK6-83 structure have been replaced by deuterium atoms.

Stable Isotope Labeling Techniques for Pharmaceutical Research

Stable isotope labeling, particularly with deuterium, is widely used in pharmaceutical research for various purposes, including studying drug metabolism, pharmacokinetics, and for use as internal standards in quantitative analysis by mass spectrometry clearsynth.comacs.orgassumption.eduhwb.gov.in. Replacing hydrogen with deuterium can alter the compound's metabolic fate due to the kinetic isotope effect, potentially leading to improved metabolic stability and altered pharmacokinetic properties clearsynth.comacs.orgassumption.edu.

Isotopic Exchange Reactions and Catalytic Systems for Deuteration

Deuterium can be incorporated into organic molecules through various methods, with hydrogen isotope exchange (HIE) being a common approach, particularly for late-stage labeling of complex molecules acs.orghwb.gov.inresearchgate.netnih.govrsc.org. HIE reactions involve the exchange of hydrogen atoms in the molecule with deuterium atoms from a deuterium source, such as heavy water (D₂O) or deuterated organic solvents (e.g., DMSO-d₆, CD₃OD) researchgate.netnih.govrsc.orgsigmaaldrich.com.

Catalytic systems are often employed to facilitate these exchange reactions and control regioselectivity researchgate.netnih.govrsc.orguni-rostock.de. Transition metal catalysts, including those based on noble metals like platinum group metals (e.g., ruthenium, rhodium, iridium) and earth-abundant metals like manganese or cobalt, have been explored for C-H activation and subsequent deuteration researchgate.netnih.govuni-rostock.dechemrxiv.org. Alkali-metal bases can also be used as catalysts or under stoichiometric conditions for HIE processes rsc.org. The choice of catalyst and deuterium source can influence the efficiency and selectivity of deuterium incorporation nih.govchemrxiv.org. Reductive deuteration and dehalogenative deuteration are other methodologies used for introducing deuterium into specific positions hwb.gov.inresearchgate.net. Achieving high isotopic purity, especially above 95%, at precise positions can be challenging with some HIE methods, and iterative processes or specific synthetic routes might be required nih.gov.

While the specific method for achieving d10 labeling in MK6-83 is not explicitly detailed in the search results, it would involve selecting appropriate reaction conditions, catalyst systems, and deuterium sources to achieve the desired level and pattern of deuteration across ten hydrogen positions in the molecule. Given the structure of MK6-83, potential sites for deuteration could include positions on the piperidine ring, the phenyl ring, the methyl group, or the thiophene ring, depending on the chosen methodology and catalysts.

Structural Elucidation and Confirmation of Deuteration in this compound

Confirming the structure of this compound and verifying the extent and positions of deuterium incorporation are crucial steps in its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of deuterated compounds hwb.gov.inepj-conferences.orgnih.gov.

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is widely used to determine the positions of deuterium incorporation and the degree of deuteration epj-conferences.orgnih.govrsc.org. In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be significantly reduced or absent compared to the spectrum of the unlabeled MK6-83 epj-conferences.org. ²H NMR spectroscopy directly detects deuterium nuclei, providing signals that confirm the specific positions where deuterium atoms are present epj-conferences.org. The integration of signals in the ¹H NMR spectrum can be used to quantify the level of deuteration at different sites epj-conferences.orgrsc.org.

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the number of deuterium atoms incorporated epj-conferences.orgnih.gov. The mass spectrum of this compound will show a molecular ion peak with a mass increased by approximately 10 atomic mass units compared to unlabeled MK6-83 (Molecular Weight of MK6-83 is approximately 336.47 g/mol medchemexpress.comtocris.comcaymanchem.comciteab.comtargetmol.combiosynth.com), corresponding to the replacement of ten hydrogen atoms (mass ~1.008 g/mol each) with ten deuterium atoms (mass ~2.014 g/mol each). High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition and the exact number of deuterium atoms.

Other spectroscopic techniques, such as Infrared (IR) spectroscopy, can also provide supporting evidence for deuteration, as C-D bonds have different vibrational frequencies compared to C-H bonds rsc.org.

Table 2: Analytical Techniques for Structural Elucidation and Deuteration Confirmation

TechniqueInformation ProvidedApplication for this compound
¹H NMR SpectroscopyPresence and environment of protons, quantitative analysisConfirm absence/reduction of signals at deuterated positions
²H NMR SpectroscopyPresence and environment of deuterium atomsConfirm positions of deuterium incorporation
Mass SpectrometryMolecular weight, elemental compositionConfirm molecular weight increase due to deuteration, number of deuterium atoms
IR SpectroscopyVibrational modes of functional groupsProvide evidence for C-D bond formation

Through the combination of these analytical techniques, the structure of this compound and the successful incorporation of ten deuterium atoms at specific locations within the molecule can be unequivocally confirmed.

Spectroscopic Analysis for Isotopic Enrichment

Confirming the successful incorporation and the extent of deuterium labeling in a compound like this compound is crucial and is typically achieved through spectroscopic analysis, primarily using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy acs.orgscbt.comhwb.gov.in.

Mass Spectrometry is a powerful tool for determining the molecular weight of the synthesized compound and verifying the number of deuterium atoms incorporated. By comparing the mass spectrum of this compound to that of the non-labeled MK6-83, the increase in molecular weight directly corresponds to the number of deuterium atoms substituted for hydrogen atoms (each deuterium adds approximately 1 Da to the molecular weight) cymitquimica.comscbt.com. High-resolution mass spectrometry can provide even more precise mass measurements, allowing for the confirmation of the elemental composition and the isotopic enrichment level.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is essential for determining the specific positions of deuterium incorporation within the molecule scbt.comhwb.gov.in. In ¹H NMR, the signals corresponding to the protons that have been replaced by deuterium will be significantly reduced or absent compared to the spectrum of the non-labeled compound. ²H NMR directly detects the deuterium nuclei, providing signals for the positions where deuterium has been successfully incorporated. The integration of peaks in the ¹H NMR spectrum can also be used to quantify the degree of deuterium incorporation at different sites.

While specific spectroscopic data for this compound is not detailed in the search results, these general spectroscopic methods are the standard techniques employed to analyze the isotopic enrichment and labeling pattern of deuterated compounds.

Stereochemical Considerations in Synthesis and Deuteration

Stereochemical considerations are important in organic synthesis, particularly when dealing with chiral molecules or reactions that can create new stereocenters. MK6-83 is described as an achiral molecule, meaning it does not possess any stereocenters or elements of chirality ncats.io. This simplifies stereochemical considerations for the parent compound.

When introducing deuterium into a molecule, the process can potentially impact stereochemistry if the deuteration occurs at a prochiral center, leading to the formation of a new stereocenter or a mixture of diastereomers, depending on the regioselectivity and stereoselectivity of the labeling reaction. For this compound, since the parent molecule is achiral, any stereochemical complexity introduced by deuteration would arise from the creation of new stereocenters if hydrogen atoms on a prochiral carbon are replaced by deuterium in a non-random or stereoselective manner.

However, without specific information on the synthesis route and the exact positions of the ten deuterium atoms in this compound, it is not possible to definitively discuss the stereochemical implications of its synthesis and deuteration. If the deuterium incorporation is random or occurs at positions that are not prochiral centers, then no new stereocenters would be created. If, however, the labeling process is designed to be stereoselective at specific prochiral positions, it could lead to the formation of a specific stereoisomer or a mixture of stereoisomers. The control of stereochemistry in such cases would depend heavily on the chosen synthetic methodology and reaction conditions.

Molecular and Cellular Pharmacology of Mk6 83 D10 and Its Non Deuterated Analog

Interaction with TRPML1 and Related TRPML Subtypes

MK6-83 is recognized as a TRPML channel activator. wikipedia.orgtocris.comrndsystems.combio-techne.comncats.iobertin-bioreagent.com It demonstrates activating effects on TRPML1, as well as the related subtypes TRPML2 and TRPML3, although it shows moderate selectivity for TRPML1 over TRPML2 and TRPML3 in some contexts. wikipedia.org Other studies indicate activation of both TRPML1 and TRPML3. scientificarchives.comfrontiersin.org MK6-83 is also capable of activating TRPML1 channels carrying mutations associated with MLIV, such as the F408Δ and F465L mutants. tocris.comrndsystems.combio-techne.comncats.iobertin-bioreagent.comcaymanchem.com

Quantitative assessment of MK6-83's potency has been performed through measurements of its half maximal effective concentration (EC50) in activating TRPML1 channels. The EC50 for wild-type TRPML1 has been reported to be around 110 nM. tocris.comrndsystems.combio-techne.combertin-bioreagent.comcaymanchem.com For MLIV-associated TRPML1 mutants, the EC50 values can differ. The F408Δ mutant shows an EC50 of 1.23 µM (or 1230 nM), indicating reduced potency compared to wild-type TRPML1. tocris.comrndsystems.combio-techne.combertin-bioreagent.comcaymanchem.com The F465L mutant, however, exhibits a lower EC50 of 0.1 µM (or 100 nM), suggesting comparable or slightly increased potency relative to the wild-type channel. tocris.comrndsystems.combio-techne.combertin-bioreagent.comcaymanchem.com Dose-response relationships for MK6-83 on both wild-type and mutant TRPML1 isoforms have been characterized using techniques like whole-lysosome planar patch-clamp. researchgate.net Structural studies suggest that small molecule agonists like MK6-83 bind within a hydrophobic pocket formed by residues in the S5, S6, and PH1 helices of the TRPML1 channel. nih.gov

An interactive data table summarizing the EC50 values for MK6-83 on TRPML1 and its mutants is presented below:

TRPML1 IsoformEC50 (nM)Reference
Wild Type110 tocris.comrndsystems.combio-techne.combertin-bioreagent.comcaymanchem.com
F408Δ1230 tocris.comrndsystems.combio-techne.combertin-bioreagent.comcaymanchem.com
F465L100 tocris.comrndsystems.combio-techne.combertin-bioreagent.comcaymanchem.com

(Note: This table is intended to be interactive in a dynamic environment, allowing for sorting and filtering.)

The binding of MK6-83 to its site within the TRPML1 channel induces conformational changes. These changes are associated with distinct dilations of the channel's lower gate and a slight movement of pore helix 1, ultimately leading to the opening of the ion conduction pathway. nih.gov TRPML1 is a non-selective cation channel permeable to various ions. nih.govphysiology.orgnih.govresearchgate.net Key permeable ions include calcium (Ca²⁺), iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺). physiology.orgnih.govgoogle.com Activation of TRPML1 by agonists like MK6-83 facilitates the efflux of these cations from the lysosomal lumen into the cytoplasm. scientificarchives.comresearchgate.netnih.govnih.govoup.combiologists.comresearchgate.netbiologists.compnas.orgnih.govtandfonline.com TRPML1 is also reported to function as a proton leak channel, contributing to the regulation of lysosomal pH. nih.govnih.gov

Modulatory Effects on Lysosomal Ion Homeostasis

Activation of TRPML1 by MK6-83 significantly impacts the ionic composition of lysosomes and the surrounding cytoplasm, thereby influencing various cellular processes dependent on lysosomal ion gradients.

A primary effect of MK6-83-mediated TRPML1 activation is the triggering of lysosomal calcium release. scientificarchives.comnih.govnih.govoup.combiologists.comresearchgate.net This leads to a rapid and robust elevation of cytoplasmic Ca²⁺ levels, indicative of Ca²⁺ efflux from the lysosome via TRPML1. scientificarchives.comnih.govnih.govoup.combiologists.comresearchgate.net This lysosomal Ca²⁺ release can also influence calcium dynamics in other organelles, such as mitochondria, through membrane contact sites between lysosomes and the endoplasmic reticulum or mitochondria. nih.govoup.combiologists.com

Beyond calcium, TRPML1 is permeable to other divalent cations, including zinc. physiology.orgnih.govgoogle.com MK6-83 has been shown to improve zinc trafficking out of lysosomes, particularly in fibroblasts from patients with MLIV. usbio.netrndsystems.combio-techne.comncats.iobertin-bioreagent.comcaymanchem.com Studies indicate that MK6-83-mediated activation of TRPML1 leads to zinc influx from the lysosome to the cytosol. tandfonline.com This efflux of zinc has been identified as a key factor mediating certain downstream effects of TRPML1 activation, such as the inhibition of autophagy. tandfonline.com While permeability to iron and manganese has been noted for TRPML1 physiology.orgnih.govgoogle.com, specific detailed research findings on the direct impact of MK6-83 on the trafficking of these ions were not prominently featured in the search results.

Downstream Cellular Signaling Pathways and Biological Processes

The modulation of lysosomal ion homeostasis by MK6-83-mediated TRPML1 activation initiates a cascade of downstream cellular events and affects various biological processes.

Activation of TRPML1 by MK6-83 can induce the phosphorylation of AMPK (AMP-activated protein kinase), suggesting that TRPML1 acts upstream of AMPK in certain signaling cascades. nih.govoup.com MK6-83 has also been demonstrated to induce autophagy, leading to the accumulation of autophagosomes. nih.govoup.comuni-muenchen.deopen.ac.uk This induction of autophagosome formation appears to be dependent on PI3K activity open.ac.uk and involves the recruitment of PI3P-binding proteins to autophagic vesicles, a process that requires TRPML1-mediated lysosomal calcium release. uni-muenchen.de Furthermore, the MK6-83-induced formation of WIPI2 puncta, markers of nascent autophagosomes, is dependent on the activity of ULK1/2 and ATG13. uni-muenchen.de Interestingly, MK6-83-mediated autophagy induction can occur independently of TFEB (Transcription Factor EB) nuclear translocation. uni-muenchen.de

In certain contexts, such as in specific cancer cell lines, activation of TRPML1 by MK6-83 can trigger cell death, including caspase-3-dependent apoptosis. scientificarchives.comresearchgate.nettandfonline.com This pro-apoptotic effect can be linked to the autophagic arrest induced by the zinc influx mediated by activated TRPML1. tandfonline.com

TRPML1 activation by MK6-83 also influences mitochondrial function, potentially through calcium transfer at lysosome-mitochondria contact sites, which can lead to a reduction in mitochondrial membrane potential. nih.govoup.combiologists.com Additionally, in vascular smooth muscle cells, MK6-83 can increase spontaneous transient outward currents (STOCs), an effect mediated by TRPML1 and subsequent activation of ryanodine (B192298) receptors (RyR2). nih.gov MK6-83 has also been shown to restore endolysosomal trafficking defects observed in fibroblasts from patients with MLIV. usbio.nettocris.comrndsystems.combio-techne.comncats.iobertin-bioreagent.comcaymanchem.comphysiology.org

Biological Process AffectedDownstream Pathway/Mechanism InvolvedReference
Lysosomal Ion Homeostasis (Ca²⁺ efflux)Direct channel permeation scientificarchives.comnih.govnih.govoup.combiologists.comresearchgate.net
Lysosomal Ion Homeostasis (Zn²⁺ efflux)Direct channel permeation usbio.netrndsystems.combio-techne.comncats.iobertin-bioreagent.comcaymanchem.comtandfonline.com
AMPK ActivationTRPML1 acting upstream of AMPK nih.govoup.com
Autophagy Induction/ArrestPI3K-dependent, recruitment of PI3P-binding proteins, ULK1/2 and ATG13 dependent, TFEB-independent, Zinc influx-mediated arrest nih.govoup.comtandfonline.comuni-muenchen.deopen.ac.uk
ApoptosisCaspase-3 dependent, linked to autophagic arrest scientificarchives.comresearchgate.nettandfonline.com
Mitochondrial FunctionMitochondrial calcium flux, reduced membrane potential nih.govoup.combiologists.com
Spontaneous Transient Outward Currents (STOCs)RyR2 activation nih.gov
Endolysosomal TraffickingRestoration of defects in MLIV fibroblasts usbio.nettocris.comrndsystems.combio-techne.comncats.iobertin-bioreagent.comcaymanchem.comphysiology.org

(Note: This table is intended to be interactive in a dynamic environment, allowing for sorting and filtering.)

TRPML1-Mediated Calcium Signaling Cascades (e.g., ER-Lysosome Cross-Talk, Global Ca2+ Signals)

TRPML1 channels, primarily located on late endosomes and lysosomes, are crucial for the release of calcium ions from these acidic organelles. nih.govmdpi.com Activation of TRPML1 by agonists like MK6-83 triggers lysosomal Ca2+ efflux. nih.govnih.gov This release of lysosomal calcium can, in turn, influence calcium signaling in other cellular compartments, including the endoplasmic reticulum (ER). mdpi.combiologists.com

Research indicates that TRPML1 activation by MK6-83 can evoke global Ca2+ signals in cells. biologists.comcore.ac.uk These signals are not limited to localized lysosomal Ca2+ release but involve both release from the ER and influx of extracellular Ca2+. biologists.comcore.ac.uk The mechanism is thought to involve a coupling between lysosomal and ER calcium stores, potentially through membrane contact sites between these organelles. mdpi.commdpi.com For instance, in NK92 cells, MK6-83 treatment triggered an almost immediate cytoplasmic Ca2+ elevation, indicative of robust lysosomal Ca2+ efflux via TRPML1. nih.gov Furthermore, mitochondria in wild-type NK92 cells efficiently sequestered the lysosomal Ca2+ efflux triggered by MK6-83, leading to a rise in mitochondrial Ca2+. nih.gov

Studies in RPE cells also demonstrated that MK6-83 (at 50 µM) evoked an increase in cytoplasmic calcium. nih.gov While significant, the increase induced by MK6-83 was observed to be less robust and sustained compared to that induced by another TRPML agonist, ML-SA1. nih.gov The TRPML1-mediated calcium signals evoked by MK6-83 in TRPML1-expressing cells were blocked by the TRPML antagonist ML-SI3. core.ac.uk

Table 1: Effect of MK6-83 on Cytoplasmic Calcium Levels

Cell TypeMK6-83 ConcentrationObserved Effect on Cytoplasmic Ca2+Reference
NK92 cells20 µMImmediate elevation nih.gov
Primary NK cells20 µMTriggered cytoplasmic Ca2+ elevation nih.gov
RPE cells50 µMIncrease nih.gov
HeLa cells (TRPML1-expressing)20 µMEvoked large Ca2+ signals core.ac.uk

Influence on Autophagic Flux and Lysosomal Biogenesis

TRPML1 plays a multifaceted role in regulating autophagy and lysosomal biogenesis. mdpi.com Activation of TRPML1 by agonists such as MK6-83 has been shown to influence these processes. nih.govnih.govtandfonline.comnih.gov

MK6-83 has been reported to induce autophagy. nih.govbiosynth.com In NK92 wild-type cells, pharmacological activation of TRPML1 by MK6-83 showed strong induction of autophagy, marked by higher LC3-II levels. nih.gov Flow cytometric quantification confirmed that MK6-83 induced autophagosome accumulation in NK92 wild-type and rescue cells but not in TRPML1-deficient cells. nih.gov Similarly, treatment with MK6-83 resulted in the rapid conversion of LC3-I to the lipidated LC3-II form in HEK293T cells. nih.govgoogle.com This effect was also observed in autophagy-deficient cells, suggesting that TRPML1 activation can induce LC3 lipidation independently of the canonical autophagy initiation complex. nih.govgoogle.com

However, other studies suggest that activating TRPML1 with agonists like MK6-83 can arrest autophagic flux by perturbing the fusion between autophagosomes and lysosomes. tandfonline.com This effect is proposed to be mediated by the release of zinc from the lysosome to the cytosol via TRPML1, which blocks the interaction between the SNARE proteins STX17 and VAMP8. tandfonline.com

TRPML1 activation also impacts lysosomal biogenesis, a process largely controlled by the transcription factors TFEB and TFE3. mdpi.comgoogle.com Lysosomal Ca2+ release via TRPML1 can activate the phosphatase calcineurin, which dephosphorylates TFEB, promoting its nuclear translocation and the subsequent transcription of genes involved in lysosomal biogenesis and autophagy. open.ac.ukfrontiersin.org While acute TRPML1 activation by MK6-83 can induce autophagosome biogenesis in a TFEB-independent manner, sustained induction of autophagy and lysosomal biogenesis requires TFEB activation. uni-muenchen.deresearchgate.net

Table 2: Effects of MK6-83 on Autophagy Markers

Cell TypeMK6-83 ConcentrationEffect on LC3-II LevelsEffect on Autophagosome AccumulationReference
NK92WT cells10 µMIncreasedInduced nih.gov
NK92ML1-/- cells10 µMNo significant changeNo induction nih.gov
HEK293T cells25 µMIncreased (rapid conversion)Not specified directly, but LC3 puncta formation observed nih.govnih.govgoogle.com
HeLa cells5 µMIncreasedIncreased LC3 puncta formation tandfonline.comuni-muenchen.de

Activation of AMPK and Associated Metabolic Pathways

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that regulates various metabolic pathways, including lysosomal biogenesis and metabolism. nih.govwikipathways.orgnih.gov TRPML1 activation has been linked to AMPK signaling. nih.govnih.govopen.ac.uk

Studies in primary NK cells showed that TRPML1 activation by MK6-83 (20 µM) induced the phosphorylation of AMPK. nih.gov This suggests that TRPML1 acts upstream of AMPK activation. nih.gov The activation of AMPK by cellular stress typically leads to the induction of autophagy. nih.gov

Further research indicates that TRPML1-mediated lysosomal calcium release can activate a calcium-dependent pathway involving CaMKKβ, which in turn phosphorylates and activates AMPK. nih.govopen.ac.uk This CaMKKβ/AMPK signaling pathway appears to be important for promoting the induction of essential protein complexes involved in autophagy initiation, such as the ULK1 and PIK3C3 complexes. nih.govopen.ac.uk MK6-83-mediated activation of TRPML1 was found to promote the activation of AMPK by elevating its phosphorylation on threonine 172 in wild-type fibroblasts, but this effect was impaired in cells from Mucolipidosis type IV (MLIV) patients. uni-muenchen.de Inhibition or depletion of AMPK significantly reduced MK6-83-induced formation of autophagy-related puncta like WIPI2 and DFCP1-GFP. nih.govuni-muenchen.de

Role in Apoptosis Induction and Cell Viability Regulation in Preclinical Models

The activation of TRPML1 channels has been implicated in regulating cell viability and inducing apoptosis in certain preclinical models. scientificarchives.com Agonists like MK6-83 have been used to investigate these effects.

In glioblastoma (GBM) cell lines lacking TRPML3 expression (T98 and U251 cells), activation with MK6-83 induced a rise in intracellular Ca2+ and caspase-3-dependent apoptosis. scientificarchives.com However, in TRPML1-silenced GBM cells treated with MK6-83, neither calcium release, caspase activation, nor apoptosis were observed. scientificarchives.com This highlights the dependence of these effects on functional TRPML1.

Furthermore, activating TRPML1 with agonists, including MK6-83, has been shown to trigger cell death in a number of cancer cell lines. tandfonline.com This cytotoxic effect is suggested to be evoked by autophagic arrest followed by an apoptotic response and cell cycle arrest. tandfonline.com Importantly, this effect was observed to have little or no impact on normal cells in these studies. tandfonline.com

Table 3: Effect of MK6-83 on Apoptosis and Cell Viability in Preclinical Models

Cell TypeMK6-83 TreatmentEffect on ApoptosisEffect on Cell ViabilityReference
GBM cell lines (T98, U251)ActivationInduced (caspase-3-dependent)Reduced scientificarchives.com
TRPML1-silenced GBM cellsActivationNo inductionNot specified directly scientificarchives.com
Various Cancer Cell LinesActivationInducedReduced tandfonline.com
Normal Cells (in comparison)ActivationLittle or no effectLittle or no effect tandfonline.com

Interplay with Vesicular Trafficking and Endocytosis/Exocytosis

TRPML1 channels are localized within the endolysosomal system and play a role in regulating vesicular trafficking, including endocytosis and exocytosis. scientificarchives.comumich.edumdpi.com

TRPML1 is found on late endosomes and lysosomes, compartments central to the endocytic pathway where internalized cargo is sorted and often targeted for degradation. mdpi.comumich.edufrontiersin.org The endocytic pathway involves the formation of vesicles from the plasma membrane that fuse with early endosomes, eventually maturing into late endosomes and lysosomes. frontiersin.orguvigo.esmdpi.com TRPML1's presence on these organelles suggests a role in their function and maturation.

TRPML1-mediated calcium release is considered essential for intracellular compartment fusion, fission, trafficking, and lysosomal exocytosis. researchgate.net Lysosomal exocytosis is a process where lysosomes fuse with the plasma membrane to release their contents outside the cell. umich.edumdpi.com Studies have shown that MK6-83 can stimulate exocytosis. nih.govresearchgate.netresearchgate.net In neurons, treatment with MK6-83 to stimulate exocytosis resulted in a decrease in intracellular lipid accumulation and an increase in lipid release. nih.gov This was accompanied by the detection of puncta at the plasma membrane consistent with exocytosis. nih.govresearchgate.net

While TRPML1 is primarily associated with late endosomes and lysosomes, TRPML2 and TRPML3 are found on recycling and early endosomes, respectively, indicating distinct roles in the broader endolysosomal trafficking network. mdpi.com TRPML1 may also reach the plasma membrane under certain conditions, such as upon lysosomal exocytosis. mdpi.com

Table 4: Influence of MK6-83 on Exocytosis

Cell TypeMK6-83 TreatmentEffect on ExocytosisObserved OutcomeReference
NeuronsStimulatory treatmentIncreasedDecreased intracellular lipid, increased lipid release nih.govresearchgate.net

Preclinical Research Applications in Disease Models and Cellular Systems

Investigation in Lysosomal Storage Disorders (e.g., Mucolipidosis Type IV)

Mucolipidosis Type IV (MLIV) is a hereditary lysosomal storage disorder caused by mutations in the MCOLN1 gene, which encodes the TRPML1 channel. caymanchem.com, nih.gov, nih.gov Research has investigated MK6-83 as a potential therapeutic agent to restore TRPML1 function in MLIV models. caymanchem.com

Restoration of Cellular Function in Mutant Fibroblast Models

Studies using fibroblasts derived from MLIV patients with TRPML1 mutations have demonstrated that MK6-83 can restore certain cellular functions. MK6-83 has been shown to increase the activity of TRPML1 in lysosomes expressing either wild-type or specific mutant isoforms, such as F465L. caymanchem.com, researchgate.net It is reported to be more effective for F465L mutations compared to F408Δ mutations in terms of channel activation. caymanchem.com Furthermore, MK6-83 has been observed to improve zinc trafficking out of lysosomes in fibroblast cells expressing the F408Δ mutation. caymanchem.com Activation of TRPML1 by MK6-83 in wild-type fibroblasts has also been shown to promote the activation of AMPK by elevating its phosphorylation. nih.gov

Phenotypic Correction Studies in in vitro Disease Models

In vitro studies using MLIV patient-derived fibroblasts have indicated that small molecule treatment, including TRPML1 activators like MK6-83, can rescue disease-associated abnormalities such as trafficking defects and the accumulation of zinc in lysosomes. caymanchem.com, nih.gov While earlier attempts to correct lysosomal storage in MLIV cells using agents that increase lysosomal pH did not reduce the total number of storage vesicles, transfection with normal MCOLN1 cDNA resulted in the removal of almost all storage materials. nih.gov MK6-83, as a TRPML1 activator, addresses the channel dysfunction directly.

Table 1 summarizes the effectiveness of MK6-83 on different TRPML1 isoforms in isolated lysosomes:

TRPML1 IsoformEC50 (µM) for MK6-83 Activation
Wild Type0.11 ± 0.01 researchgate.net
F465L0.1 ± 0.03 researchgate.net
F408Δ1.23 ± 0.19 researchgate.net

EC50 values represent the half maximal effective concentration.

Exploration in Cancer Biology Research

TRPML1 channels have emerged as potential targets in cancer biology, with their expression and activity implicated in various cancer types. frontiersin.org, scientificarchives.com, mdpi.com MK6-83, as a TRPML1 activator, has been investigated for its effects on cancer cells in preclinical settings.

Modulation of Cancer Cell Proliferation and Survival in in vitro Systems

Activating TRPML1 with agonists like MK6-83 has been shown to trigger cell death in a number of cancer cells. nih.gov, selleckchem.com This effect is reported to occur by evoking autophagic arrest and subsequent apoptotic response and cell cycle arrest, with minimal or no effect observed on normal cells. nih.gov, selleckchem.com MK6-83 has been found to arrest autophagic flux by perturbing the fusion between autophagosomes and lysosomes and to regulate autophagy by mediating the release of zinc from the lysosome to the cytosol. nih.gov

Studies in Immunological Contexts

TRPML1 is expressed in various immune cells, including Natural Killer (NK) cells. nih.gov Preclinical studies have utilized MK6-83 to investigate the role of TRPML1 in these cells. Pharmacological activation of TRPML1 by MK6-83 in primary NK cells has been shown to induce phosphorylation of AMPK. nih.gov MK6-83 treatment also strongly induced autophagy, marked by higher LC3-II levels, in wild-type NK92 cells. nih.gov This induction was not observed in TRPML1-deficient NK92 cells, further supporting the TRPML1-dependent nature of this effect. nih.gov MK6-83 also triggered a rapid cytoplasmic Ca2+ elevation in NK cells expressing functional TRPML1, indicative of lysosomal Ca2+ efflux. nih.gov

Effects on Immune Cell Function and Mitochondrial Fitness (e.g., NK Cells)

Research indicates that MK6-83, as a TRPML1 agonist, influences the function and mitochondrial fitness of Natural Killer (NK) cells. TRPML1, a lysosomal calcium channel, is crucial for regulating mitochondrial architecture and function in NK cells. uio.no Studies using genetic interventions have shown that the deletion of TRPML1 in NK cells leads to significant mitochondrial dysfunction. This includes mitochondrial fragmentation, a loss of mitochondrial membrane potential, increased levels of reactive oxygen species (ROS), reduced ATP production, and compromised respiratory capacity. uio.nosynthego.com

Pharmacological activation of TRPML1 using MK6-83 has been observed to trigger an elevation in cytoplasmic calcium levels in NK cells, which is indicative of calcium efflux from lysosomes. uio.no Following this lysosomal calcium release, mitochondria in wild-type NK cells effectively sequester the calcium, resulting in a rise in mitochondrial calcium levels. uio.no This suggests a functional interplay between lysosomes and mitochondria in NK cells mediated by TRPML1. Furthermore, TRPML1 has been implicated in the regulation of autophagy and the clearance of damaged mitochondria within NK cells. uio.nosynthego.com These findings highlight the importance of the lysosomal/mitochondrial calcium axis, regulated by TRPML1, in maintaining NK cell fitness. uio.no

Data on MK6-83's effect on mitochondrial calcium flux in NK92 cells expressing a mitochondrial targeted calcium sensor demonstrated an increase in mitochondrial calcium upon MK6-83 administration. uio.no

StimulusEffect on Mitochondrial Ca²⁺ Flux (Fold Change Fx/F0)
MK6-83 (20 mM)Increase observed
Ionomycin (2 mM)Robust increase (positive control)
Bafilomycin A1 (1 mM)Lysosomal calcium release triggered (TRPML1-independent)

Note: Data is based on observations in NK92 cells expressing a mitochondrial targeted calcium sensor. uio.no

Viral Pathogenesis Research

Viral pathogenesis is a complex process involving several steps, including viral entry into the host cell, replication, spread, and interaction with the host immune response. nih.govbasicmedicalkey.comjumedicine.com Understanding the mechanisms by which viruses enter and replicate within host cells is crucial for developing antiviral strategies. basicmedicalkey.com

Evaluation of Compound Activity in Modulating Viral Entry and Replication in Host Cells

Research has explored the potential of modulating ion channels, including TRPML channels, to interfere with viral infection processes such as entry. nih.gov Studies have evaluated the activity of various TRPML agonists, including MK6-83, in modulating viral entry and replication in host cells.

In the context of Dengue virus type 2 (DENV2) and Zika virus (ZIKV), which are arboviruses posing significant health threats, the activity of MK6-83 was evaluated. nih.gov While other TRPML agonists, such as ML-SA1 and SN-2 (a selective TRPML3 activator), demonstrated antiviral effects by mainly restricting viral entry, the specific TRPML1 agonist MK6-83 was found to be ineffective against DENV2 and ZIKV in these studies. nih.govnih.gov This suggests that while TRPML channels can be involved in modulating viral entry for some viruses, the specific target and the compound's activity are critical. TRPML2 activity, for instance, has been implicated in supporting the cellular entry of certain enveloped RNA viruses like influenza A virus (IAV) and ZIKV by promoting the motility of recycling endosomes. nih.gov

The NRF2 pathway is another cellular pathway that has been implicated in the pathogenesis of viral respiratory infections, with NRF2 activation potentially affecting viral replication and spread. mdpi.com However, research specifically on MK6-83's interaction with the NRF2 pathway in the context of viral pathogenesis was not found in the provided search results.

CompoundTarget ChannelEffect on DENV2/ZIKV Entry
MK6-83TRPML1Not effective
ML-SA1TRPML (agonist)Inhibited entry
SN-2TRPML3Inhibited entry

Note: Data is based on studies evaluating antiviral effects against DENV2 and ZIKV. nih.govnih.gov

Metabolic and Pharmacokinetic Research Using Mk6 83 D10 Preclinical Focus

Applications of Stable Isotope Labeling in Preclinical Drug Metabolism and Pharmacokinetics (DMPK)

Stable isotope labeling, using isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a powerful technique in preclinical DMPK research. Deuterated compounds, like MK6-83-d10, possess nearly identical chemical and biological properties to their non-labeled counterparts but have a distinct mass. This mass difference is readily detectable using mass spectrometry (MS), a core analytical technique in DMPK.

The primary applications of stable isotope labeling in preclinical DMPK include their use as internal standards in quantitative analysis and as tracers to investigate metabolic pathways. When a precisely known amount of a stable isotope-labeled analog (e.g., this compound) is added to a biological sample containing the non-labeled compound (MK6-83), it can be used to accurately quantify the concentration of the non-labeled compound using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This approach helps to account for variations during sample preparation, extraction, and ionization processes, leading to improved accuracy and reproducibility of quantitative data.

Furthermore, stable isotope labeling can be employed in mechanistic studies. The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of metabolic reactions involving the deuterated bond is slower than that of the non-labeled bond. This effect can provide insights into the rate-limiting steps of metabolism and the specific sites of metabolic attack on the molecule.

In Vitro Metabolic Stability Studies in Preclinical Biological Matrices

Assessing the metabolic stability of a compound is a critical step in preclinical drug discovery, providing insights into how readily the compound is metabolized by enzymes, primarily in the liver. This compound, as a labeled analog, can be utilized in these in vitro studies, often alongside the non-labeled MK6-83. Standard biological matrices used include liver microsomes and hepatocytes.

Microsomal and Hepatocyte Stability Assays

Microsomal stability assays involve incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, along with some Phase II enzymes like UDP-glucuronosyltransferases (UGTs) and flavin-containing monooxygenases (FMOs). Hepatocyte stability assays, using intact liver cells, are considered a more comprehensive model as they contain the full complement of both Phase I and Phase II enzymes, as well as necessary co-factors and cellular transporters, better mimicking the in vivo hepatic environment.

In these assays, the disappearance of the parent compound (e.g., MK6-83) over time is monitored following incubation with the biological matrix and appropriate co-factors (like NADPH for CYP enzymes). The metabolic stability is typically expressed as a half-life (t₁/₂) or in vitro intrinsic clearance (CLint, app). While this compound itself might be used as a tracer or internal standard in such studies involving MK6-83, specific published data detailing the metabolic stability (e.g., half-life values in human or animal microsomes or hepatocytes) for either MK6-83 or this compound were not found in the consulted literature.

Enzyme Reaction Phenotyping for Metabolic Pathways

Enzyme reaction phenotyping studies aim to identify the specific enzymes responsible for the metabolism of a compound. This is crucial for understanding potential drug-drug interactions and predicting variability in drug metabolism among individuals due to enzyme polymorphisms. Common approaches include using recombinant enzymes (e.g., individual human recombinant CYP or UGT isoforms) or chemical inhibitors selective for specific enzymes in incubations with liver microsomes or other enzyme sources.

Metabolite Identification and Structural Elucidation Using Deuterated Tracer

Understanding the metabolic fate of a compound involves identifying and characterizing its biotransformation products, known as metabolites. Stable isotope-labeled tracers, such as this compound, are invaluable tools in this process, particularly when using mass spectrometry.

Characterization of Biotransformation Products

When a mixture of the non-labeled compound (MK6-83) and its deuterated analog (this compound) is incubated with a biological system (e.g., liver microsomes, hepatocytes, or in vivo), the resulting metabolites from both compounds will retain their respective isotopic labels. Analyzing these samples using high-resolution mass spectrometry allows for the simultaneous detection of metabolites derived from both the labeled and non-labeled parent compounds. Metabolites originating from this compound will have a characteristic mass shift (in this case, +10 Da, accounting for the ten deuterium atoms) compared to the corresponding metabolites from MK6-83. This distinct mass difference simplifies the identification of metabolites and helps to differentiate them from endogenous compounds or background noise. Techniques like LC-MS/MS can provide fragmentation patterns of the metabolites, and by comparing the fragmentation of the labeled and non-labeled metabolites, the site of metabolism on the molecule can often be elucidated.

Quantitative Analysis of Metabolite Formation

Beyond identifying metabolites, it is often necessary to quantify their formation. Stable isotope-labeled internal standards are crucial for accurate quantitative analysis of metabolites, similar to their use for parent compounds. By using a labeled analog of the parent compound (this compound), it is possible that labeled versions of key metabolites could also be formed during incubation. Alternatively, synthesized stable isotope-labeled standards for anticipated metabolites can be used. LC-MS/MS, operating in multiple reaction monitoring (MRM) mode, is commonly employed for the sensitive and selective quantification of metabolites in complex biological matrices. The use of stable isotope-labeled internal standards helps to ensure the accuracy and reliability of the quantitative data by compensating for matrix effects and variations in instrument response. While the general principles of metabolite identification and quantification using deuterated tracers apply to this compound, specific details regarding identified metabolites of MK6-83 or quantitative data on their formation using this compound were not found in the provided search results.

In Vivo Preclinical Pharmacokinetic Profiling and Mass Balance Studies (non-human animal models)

Preclinical in vivo pharmacokinetic (PK) profiling and mass balance studies in non-human animal models are fundamental steps in evaluating the disposition of a drug candidate. These studies provide crucial information regarding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. Such data are essential for understanding the potential efficacy and safety profile of a compound before potential human studies careresearchllc.comnih.govnih.gov. The use of a labeled compound, such as the deuterium-labeled this compound, is particularly valuable in mass balance studies to track the administered dose through excretion and to understand the extent of metabolism.

Absorption, Distribution, and Excretion in Preclinical Species

Studies investigating the absorption, distribution, and excretion of a compound like this compound in preclinical species aim to characterize its journey through the body. Absorption describes the process by which the compound enters the systemic circulation. Distribution refers to how the compound disperses into tissues and organs. Excretion details the routes and rates by which the compound and its metabolites are eliminated from the body, such as through urine, feces, or bile.

Typically, these studies involve administering the compound to animal models (e.g., rodents or non-rodents) and collecting biological samples (blood, plasma, urine, feces, tissues) over time. Analysis of these samples quantifies the concentration of the parent compound and its metabolites. This data is used to determine key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), half-life, clearance, and volume of distribution. Mass balance studies specifically track the total radioactivity or label (in this case, deuterium) recovered in excreta and tissues to account for the entire administered dose.

While specific data for this compound's ADME profile in preclinical species were not found in the available search results, a comprehensive preclinical evaluation would typically involve:

Absorption Assessment: Determining the rate and extent of absorption following different routes of administration.

Distribution Assessment: Evaluating tissue distribution to understand where the compound accumulates and at what concentrations. This might involve analyzing various tissues at different time points.

Excretion Assessment: Quantifying the amount of the administered dose excreted via different routes over a defined period to establish the primary elimination pathways.

Detailed findings in this section would typically be presented with data tables showing concentrations in various matrices over time and cumulative excretion data.

Deuterium Labeling for Tracing and Quantification in Biological Samples

The incorporation of deuterium atoms into the structure of MK6-83 to create this compound serves a critical purpose in preclinical studies, particularly for tracing and quantification in complex biological matrices. Deuterium is a stable, non-radioactive isotope of hydrogen with a mass number of 2, compared to the mass number of 1 for protium (B1232500) (the most common hydrogen isotope). This mass difference allows analytical techniques, primarily mass spectrometry (MS), to differentiate between the labeled compound (this compound) and the unlabeled parent compound (MK6-83), as well as endogenous substances nih.govnih.gov.

In preclinical pharmacokinetic and metabolism studies, this compound can be administered to animals. Biological samples are then collected and analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). This compound will have a distinct m/z ratio compared to unlabeled MK6-83 due to the presence of the ten deuterium atoms. This allows for the selective and sensitive quantification of the administered labeled compound, even in the presence of the unlabeled compound that might be present endogenously or as a reference standard.

Furthermore, as this compound undergoes metabolism in the animal's body, the deuterium label can be used to track the metabolic fate of the parent compound. Metabolites retaining the deuterium atoms will also have characteristic m/z ratios that differ from their unlabeled counterparts. This facilitates the identification and quantification of metabolites, providing insights into the metabolic pathways of the compound. The use of deuterium labeling in mass balance studies allows researchers to track the total amount of the administered label, providing a comprehensive picture of the compound's disposition and the extent of its transformation into metabolites.

The sensitivity and specificity offered by deuterium labeling in conjunction with mass spectrometry are invaluable for:

Accurately quantifying low concentrations of the compound and its metabolites in biological samples.

Distinguishing the administered compound from any naturally occurring or background substances with similar chemical structures.

Elucidating metabolic pathways by identifying and quantifying labeled metabolites.

While specific data tables showing the tracing and quantification of this compound in biological samples were not found in the search, such data would typically involve chromatograms and mass spectra illustrating the detection of the labeled compound and its metabolites, along with tables detailing their concentrations in various matrices over time.

Analytical Methodologies for Research and Quantification of Mk6 83 and Mk6 83 D10

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography plays a vital role in separating MK6-83 and MK6-83-d10 from impurities or other components in a mixture, allowing for the assessment of their purity and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of MK6-83. Certificates of analysis for MK6-83 often report purity determined by HPLC, indicating a purity of ≥98% tocris.comsigmaaldrich.com. HPLC methods involve separating compounds based on their differential partitioning between a stationary phase and a mobile phase, followed by detection. While specific detailed parameters of HPLC methods exclusively for MK6-83 purity assessment were not extensively detailed in the search results, the consistent reporting of purity by this method underscores its importance in quality control for research-grade MK6-83. HPLC has also been integrated into more complex analytical workflows, such as combined HPLC-MS analysis used in studies involving derivatives of MK6-83 acs.org. Furthermore, HPLC, sometimes coupled with detectors like Charged Aerosol Detector (CAD) or fluorescence detectors, is utilized in broader lipidomics platforms where compounds like MK6-83 might be used as tools to study biological processes like exocytosis researchgate.netresearchgate.netresearchgate.net.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) is an advanced chromatographic technique that utilizes smaller particle sizes in the stationary phase and higher mobile phase pressures compared to traditional HPLC. This often results in faster separations, higher resolution, and increased sensitivity. While detailed UPLC method parameters specifically for MK6-83 or this compound were not provided in the search results, UPLC systems have been employed in studies involving the analysis of biological samples treated with MK6-83, particularly in the context of proteomic analysis researchgate.net. The use of UPLC in such studies suggests its applicability for efficient separation prior to detection by mass spectrometry, especially when dealing with complex biological matrices. Some analytical service providers who supply MK6-83 also list UPLC among their available techniques bertin-bioreagent.com.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) provides highly sensitive and selective detection and quantification capabilities, often coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of compounds like MK6-83, particularly in complex samples or when high sensitivity is required for trace analysis. LC-MS/MS has been utilized in proteomic analyses to identify protein clusters affected by the activation of TRPML1 channels by agonists such as MK6-83 nih.govbiologists.com. This indicates the utility of LC-MS/MS in downstream analysis of biological effects mediated by MK6-83. Combined HPLC and LC-MS/MS workflows have been developed for comprehensive analysis of lipids, and MK6-83 has been used in such studies as a tool to stimulate specific cellular processes researchgate.net. While not specifically focused on MK6-83, LC-MS methods, including LC-APCI-MS and LC-MS/MS, have been developed for the quantification of various lipophilic compounds, such as vitamin K vitamers, in biological samples and food, highlighting the general applicability of these techniques for analyzing compounds with similar properties researchgate.net. Analytical service laboratories offering the supply of MK6-83 also provide LC-MS/MS services bertin-bioreagent.com.

Application of this compound as an Internal Standard in Quantitative Bioanalysis

Isotopically labeled analogs, such as deuterium-labeled compounds, are commonly used as internal standards in quantitative bioanalysis with LC-MS/MS. The use of a stable isotope-labeled internal standard, like this compound, helps to compensate for variations in sample preparation, matrix effects, and instrument variability, thereby improving the accuracy and reproducibility of quantification. While the search results confirm the existence of deuterium-labeled compounds and the application of LC-MS/MS in bioanalysis and for analyzing compounds related to the research area of MK6-83 researchgate.netnih.govmed-life.cn, there was no explicit mention or specific data in the provided search snippets confirming the direct use of this compound as an internal standard specifically for the quantification of MK6-83 in biological matrices or other samples. However, given the common practice in quantitative LC-MS/MS, it is highly probable that this compound would be synthesized and used for this purpose in research requiring accurate quantification of MK6-83.

Advanced Cellular and Biochemical Assays

Beyond chromatographic and mass spectrometry techniques for analyzing the compounds themselves, a range of cellular and biochemical assays are employed to study the activity and effects of MK6-83. These assays provide insights into its mechanism of action and biological functions.

Assays frequently used in research involving MK6-83, particularly in its role as a TRPML1 channel activator, include calcium flux assays. These assays measure changes in intracellular or organellar calcium concentrations using fluorescent indicators and techniques like flow cytometry or fluorescence microscopy nih.govresearchgate.netoup.combiorxiv.org. These are critical for confirming the activation of calcium channels by MK6-83.

Cellular viability and apoptosis assays, such as the MTT assay and Annexin V/Propidium iodide staining followed by flow cytometry, are used to assess the impact of MK6-83 on cell health and death pathways researchgate.net. Cell cycle analysis by flow cytometry can also provide information on how MK6-83 affects cell proliferation researchgate.net.

Biochemical techniques like immunoblotting are employed to analyze the expression and phosphorylation status of key proteins involved in signaling pathways modulated by MK6-83, such as caspase-3, LC3 (related to autophagy), and phosphorylated p38 researchgate.netnih.govresearchgate.netnih.gov. Immunofluorescence microscopy is used for visualizing the localization of proteins and cellular structures, including those related to lysosomes and autophagy, and can be combined with techniques like proximity ligation assay (PLA) oup.comopen.ac.uknih.gov.

High-content screening (HCS) assays have been developed to identify compounds that influence cellular processes relevant to MK6-83's activity, such as TFEB nuclear translocation and the reduction of cholesterol accumulation in lysosomal storage disorders open.ac.uk. Proteomic analysis using LC-MS/MS provides a broader view of protein changes in response to MK6-83 treatment, helping to identify affected biological pathways nih.govbiologists.com. Assays measuring mitochondrial function, such as mitochondrial membrane potential, are also relevant given the link between TRPML1 activity and mitochondrial health nih.govbiologists.comoup.com. Studies also utilize assays to investigate lipid release and metabolism in the context of MK6-83's effects on exocytosis researchgate.netresearchgate.net. Furthermore, biochemical analysis of lysosomal hydrolase activity using fluorescent substrates can be performed nih.gov.

These diverse analytical and biological methods collectively contribute to a comprehensive understanding of MK6-83's properties and its effects at the molecular and cellular levels.

Automated Patch Clamp for Ion Channel Activity Measurement

Automated patch clamp (APC) is a high-throughput electrophysiological technique used to measure ion channel activity. This method is well-established in ion channel drug discovery for applications including channelopathy research, compound screening, target validation, and cardiac safety testing. researchgate.net It allows for the recording of electrical currents across cell membranes mediated by ion channels. In the context of MK6-83, APC, specifically whole-lysosome planar patch-clamp, has been employed to directly assess its effect on TRPML1 channel activity in isolated lysosomes. researchgate.netresearchgate.net

Studies utilizing this technique have demonstrated that MK6-83 activates human TRPML1 (hTRPML1) and its mutant isoforms associated with mucolipidosis type IV (MLIV). researchgate.netresearchgate.net Dose-response relationships determined using whole-lysosome planar patch-clamp experiments in HEK293 cells overexpressing TRPML1 and MLIV mutants show the potency of MK6-83. researchgate.netuni-muenchen.de For instance, MK6-83 exhibited an EC50 of 0.11 ± 0.01 µM for wild-type TRPML1 and 0.1 ± 0.03 µM for the F465L mutant when activated with MK6-83 in lysosomal patch-clamp experiments. researchgate.net Compared to the related compound SF-22, MK6-83 showed increased efficacy in activating wild-type TRPML1 and the F408D mutant in isolated lysosomes, while efficacy remained unaltered for the F465L mutant. researchgate.net

Live-Cell Calcium Imaging and Fluorometric Assays

Live-cell calcium imaging and fluorometric assays are widely used to monitor changes in intracellular calcium ion concentration, a key downstream effect of TRPML channel activation. These methods utilize fluorescent indicators that change their fluorescence properties upon binding to calcium ions. nih.gov

Research involving MK6-83 frequently employs calcium imaging to assess its ability to trigger calcium release from lysosomes. Studies in various cell lines, including HEK293 cells and human fibroblasts, have shown that MK6-83 induces a rapid increase in cytoplasmic calcium levels, indicative of lysosomal calcium efflux via TRPML1 activation. researchgate.netbiologists.comaai.org Fluorometric Ca2+ influx assays using calcium dyes like Fluo-4/AM are performed on fluorescence imaging plate readers to quantify calcium responses. nih.gov

Representative calcium imaging measurements in HEK293 cells transiently transfected with TRPML1 variants and loaded with calcium indicators like Fura-2 have been used to demonstrate the activation of TRPML1 by MK6-83. researchgate.netresearchgate.netuni-muenchen.de Quantitative analysis of calcium signals confirms the elevation of cytoplasmic calcium upon MK6-83 treatment in cells expressing functional TRPML1 channels. aai.orgresearchgate.net This approach is crucial for evaluating the potency and efficacy of MK6-83 and its analogs in stimulating TRPML1-mediated calcium release.

Western Blotting and Immunocytochemistry for Protein Expression and Localization

Western blotting (also known as immunoblotting) and immunocytochemistry (ICC) are essential techniques for analyzing protein expression levels and subcellular localization, respectively. Western blotting separates proteins by size using gel electrophoresis and then transfers them to a membrane for detection with specific antibodies. ICC uses antibodies to visualize the location of specific proteins within cells or tissues.

In studies involving MK6-83, Western blotting has been used to assess the expression of TRPML1 itself, as well as downstream targets and markers of cellular processes affected by TRPML1 activation, such as autophagy-related proteins like LC3 and SQSTM1 (p62), and cleaved caspase-3 as a marker of apoptosis. nih.govtandfonline.comnih.govbiorxiv.orggoogle.com For example, Western blot analysis has shown that MK6-83 treatment leads to increased levels of lipidated LC3-II, indicating the induction of autophagosome accumulation. tandfonline.comnih.govbiorxiv.org Immunoblotting is also used to confirm the efficiency of genetic manipulations, such as TRPML1 silencing. jneurosci.org

Immunocytochemistry allows for the visualization of protein localization within cells. This technique can be used to examine the subcellular distribution of TRPML1 and the translocation of transcription factors like TFEB, which is regulated by TRPML1 activity. nih.govmdpi.com ICC, sometimes combined with immunofluorescence (ICC/IF), is also used to assess the localization of other cellular components and markers in response to MK6-83 treatment. thermofisher.combertin-bioreagent.combiocompare.com

Flow Cytometry for Cell-Based Assays

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple parameters of individual cells in a population. It is widely used in cell-based assays to assess various cellular functions, including calcium flux, cell cycle status, cell death, and the expression of intracellular and cell surface markers. mdpi.combiorxiv.orgnih.govoup.com

Flow cytometry has been applied in studies with MK6-83 to measure calcium mobilization in cell populations using calcium-sensitive dyes like Indo-1 or Fluo-4. aai.orgbiorxiv.orgnih.govoup.com This provides a quantitative assessment of the calcium response to MK6-83 stimulation in a large number of cells. aai.orgnih.govoup.com Additionally, flow cytometry is used for cell cycle analysis by staining DNA with dyes like Propidium Iodide (PI) mdpi.com and for evaluating cell death using Annexin V and PI staining. mdpi.com Autophagy levels can also be monitored by flow cytometry-based evaluation of membrane-bound LC3 using specific detection kits. nih.govoup.com

The versatility of flow cytometry makes it suitable for analyzing the effects of MK6-83 on various cellular processes and characteristics within heterogeneous cell populations.

Enzyme Kinetics Studies and Inhibition Assays

Enzyme kinetics studies and inhibition assays are biochemical methods used to investigate the activity of enzymes and how compounds like MK6-83 might influence them, either directly or indirectly through signaling pathways. While MK6-83 is primarily known as a channel activator rather than a direct enzyme modulator, its activation of TRPML1 can trigger downstream signaling cascades that involve enzymatic activities.

Research has shown that TRPML1-mediated calcium release can activate downstream pathways crucial for processes like autophagy. For instance, TRPML1 activation by MK6-83 has been linked to the activation of the CaMKKβ/AMPK/ULK1 pathway, which in turn can influence the activity of the VPS34 complex, a class III PI3-kinase essential for autophagosome biogenesis. nih.gov Enzyme assays, such as those measuring PI3P production by VPS34, can be performed to assess the impact of MK6-83-mediated signaling on these enzymatic activities. nih.gov While direct enzyme kinetics studies of MK6-83 on purified enzymes are not the primary focus given its role as an ion channel activator, assessing the activity of enzymes within pathways modulated by TRPML1 is a relevant analytical approach in understanding the cellular effects of MK6-83.

Computational and Systems Biology Approaches

Molecular Modeling and Docking Studies of TRPML1-MK6-83 Interactions

Molecular modeling and docking studies are fundamental computational techniques used to predict the binding modes and affinities of small molecules to target proteins. In the context of TRPML1 and its agonists like MK6-83, these methods leverage available structural information to provide insights into how these compounds interact with the channel protein.

Studies investigating the interaction of TRPML1 with agonists, including ML-SA1 (a related TRPML1 activator), have utilized cryo-electron microscopy (cryo-EM) structures of TRPML1 in different conformational states (apo and agonist-bound) as a basis for molecular docking. These studies suggest that small ligands like ML-SA1 and MK6-83 bind within a hydrophobic pocket formed by specific transmembrane helices (S5 and S6) and a pore helix (PH1) of the TRPML1 channel nih.govwikipedia.org. This binding site is distinct from those found in other TRP channel subfamilies nih.gov.

Molecular modeling approaches have been employed to simulate the binding of TRPML agonists to TRPML channels, including TRPML1. These models support the concept of specific binding sites within the channel's pore region. While specific detailed molecular docking studies explicitly focused solely on MK6-83 binding to TRPML1 were not extensively detailed in the search results, the successful application of these techniques to structurally related TRPML agonists and other TRP channels indicates their relevance and applicability to studying MK6-83-TRPML1 interactions. Such studies can predict key residues involved in binding, estimate binding energies, and propose plausible binding poses of MK6-83 within the TRPML1 channel structure.

In Silico Prediction of Compound Properties and Metabolic Pathways

In silico methods play a significant role in predicting various physicochemical and biological properties of compounds, including their potential metabolic fate. These predictions are typically based on the compound's chemical structure and can utilize various computational tools and algorithms.

For a compound like MK6-83, in silico tools can predict properties such as solubility, lipophilicity, and potential sites of metabolism. These predictions are valuable in understanding the compound's behavior in biological systems. In silico metabolism prediction tools can simulate metabolic transformations catalyzed by various enzymes, particularly cytochrome P450 enzymes and other Phase I and Phase II metabolizing enzymes. These tools can forecast potential metabolites and their likely formation pathways.

The compound MK6-83-d10 is a deuterated form of MK6-83. Deuteration involves replacing hydrogen atoms with deuterium (B1214612) isotopes at specific positions within the molecule. This modification can influence the metabolic stability of a compound, as C-D bonds are generally stronger than C-H bonds and can be less susceptible to enzymatic cleavage. While no specific in silico prediction studies for the metabolic pathways of this compound were found in the search results, general in silico metabolism prediction platforms can account for isotopic modifications when predicting metabolic fate. By comparing the predicted metabolic pathways and stability of MK6-83 and this compound using these tools, researchers can gain insights into how deuteration might affect the compound's metabolism, potentially leading to altered pharmacokinetic properties.

Systems Pharmacology Models for Integrating Experimental Data

Systems pharmacology is an interdisciplinary field that integrates data from various experimental sources (e.g., in vitro assays, cellular studies, in vivo experiments) with computational modeling to understand the complex interactions between drugs, biological systems, and disease processes.

In the context of MK6-83 and TRPML1, experimental data demonstrating MK6-83's efficacy in activating TRPML1, restoring endolysosomal trafficking, and influencing calcium and zinc homeostasis in cellular models, including those derived from MLIV patients epfl.chtandfonline.com, provide valuable inputs for systems pharmacology models.

A systems pharmacology approach could involve developing mathematical models that integrate the kinetics of MK6-83-TRPML1 binding (informed by molecular docking and potentially MD simulations), the resulting TRPML1 channel activity, and the downstream effects on lysosomal ion homeostasis, organelle trafficking, and cellular functions. Such models could potentially simulate the effects of varying MK6-83 concentrations on these cellular processes and help to understand how TRPML1 dysfunction contributes to MLIV pathogenesis at a systems level.

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of TRPML1-Mediated Downstream Effectors

While MK6-83 has been instrumental in demonstrating that TRPML1 activation can trigger downstream events such as endolysosomal trafficking, zinc homeostasis, and autophagosome biogenesis, the complete array of TRPML1-mediated downstream effectors remains to be fully elucidated. tocris.comnih.govuni-muenchen.de Research indicates that TRPML1 links lysosomal calcium release to pathways like the CaMKKβ/VPS34 pathway, influencing processes such as LC3 lipidation and the recruitment of proteins like WIPI2 to autophagosomes. uni-muenchen.de However, the intricate signaling cascades initiated by TRPML1 activation, potentially involving various kinases, phosphatases, and other regulatory proteins, require further comprehensive mapping. Understanding the full spectrum of these effectors is crucial for comprehending the diverse physiological roles of TRPML1 and identifying potential therapeutic targets downstream of the channel.

Exploring Isoform-Specific TRPML Activation and Therapeutic Selectivity

MK6-83 is known to activate TRPML1 and TRPML3 in both mouse and human systems, demonstrating moderate selectivity for TRPML1 over TRPML2 and TRPML3. wikipedia.orgelifesciences.orgfrontiersin.org The TRPML family comprises three isoforms (TRPML1, TRPML2, and TRPML3) with distinct tissue expression patterns and potentially varied roles. frontiersin.orgnih.gov While MK6-83 can activate TRPML1 independently of TRPML2 or TRPML3 in certain contexts, the degree of isoform specificity can vary depending on the experimental system and conditions. uni-muenchen.de Future research needs to focus on developing and utilizing more highly selective agonists and antagonists for each TRPML isoform to dissect their individual contributions to cellular processes. This is particularly important for therapeutic development, as achieving isoform-specific activation or inhibition could minimize off-target effects and enhance therapeutic efficacy for diseases linked to specific TRPML subtypes. The development of novel compounds with improved selectivity profiles compared to existing tools like MK6-83 and ML-SA1 is a significant area for future exploration. elifesciences.orgresearchgate.net

Developing Novel Research Tools and Genetic Models for TRPML Channel Studies

The study of TRPML channels, and the application of compounds like MK6-83, would benefit significantly from the development of novel research tools and genetic models. While pharmacological tools like MK6-83 are valuable, their limitations in terms of isoform selectivity highlight the need for complementary approaches. elifesciences.orgresearchgate.net Future research could focus on creating advanced genetic models, such as inducible or tissue-specific knockout/knock-in models for each TRPML isoform, to precisely control their expression and function in vivo. Furthermore, the development of genetically encoded calcium indicators or other biosensors specifically targeted to endolysosomal compartments could provide more detailed insights into TRPML-mediated ion flux in living cells. Improved imaging techniques and probes that allow for real-time monitoring of TRPML channel activity and their downstream effects would also be invaluable.

Expanding the Preclinical Application of MK6-83 in Tracing Complex Biological Processes

MK6-83 has been used in preclinical studies to investigate the role of TRPML1 in various processes, including restoring endolysosomal trafficking and zinc homeostasis in MLIV mutant fibroblasts and inducing autophagic arrest and cell death in certain cancer cells. tocris.comnih.gov Future research should expand the preclinical application of MK6-83, and potentially deuterated versions like MK6-83-d10, to trace and understand more complex biological processes. This could involve utilizing the compound in advanced in vivo models to study the impact of TRPML activation on organ-specific functions, disease progression, and the interplay between different cellular pathways. Exploring its use in tracing membrane trafficking events, ion dynamics in specific subcellular compartments, and the intricate details of autophagy and lysosomal function in various physiological and pathological settings represents a key future direction.

Investigating Off-Target Effects and Polypharmacology in Preclinical Models

While MK6-83 is a valuable research tool, like many pharmacological agents, it may exhibit off-target effects or engage in polypharmacology, where it interacts with multiple targets beyond the intended TRPML channels. nih.gov Although studies have shown MK6-83's activity is significantly reduced in TRPML1-depleted cells, a complete understanding of its interactions with other proteins or pathways is still developing. uni-muenchen.de Future preclinical research should include comprehensive studies to identify potential off-target effects of MK6-83 using unbiased screening approaches. Investigating its polypharmacological profile in relevant preclinical models is crucial for accurately interpreting research findings and assessing the translational potential of targeting TRPML channels. This includes evaluating its effects on other ion channels, receptors, enzymes, and signaling pathways to build a complete picture of its biological activity.

Compound Information

Compound NamePubChem CID
MK6-8318191179

Data Table Example (Illustrative based on search results)

While specific quantitative data tables for this compound were not extensively found in the search results focusing on future research, the searches provided examples of data related to MK6-83's activity and selectivity. An illustrative example of how data might be presented, based on the type of information found, is shown below.

Table 1: Illustrative EC50 Values for MK6-83 Activity on TRPML Channels

Channel SubtypeEC50 (nM)Reference
TRPML1110 tocris.com
TRPML1 F408Δ0.1 tocris.com
TRPML1 F465L1.23 tocris.com

Q & A

Q. What are the best practices for conducting a systematic literature review on MK6-83-d10 to identify research gaps?

  • Methodological Answer : Begin with keyword searches in authoritative databases (e.g., PubMed, SciFinder) using Boolean operators and controlled vocabularies (e.g., MeSH terms). Prioritize primary sources like peer-reviewed journals and avoid over-reliance on secondary summaries. Document search strategies, inclusion/exclusion criteria, and citation tracking to ensure transparency and reproducibility . For chemical-specific data, cross-reference IUPAC nomenclature and registry numbers to avoid misidentification.

Q. How should researchers design initial experiments to assess this compound's physicochemical properties?

  • Methodological Answer : Follow standardized protocols from authoritative guidelines (e.g., OECD Test No. 105 for water solubility). Include:
  • Purity analysis : HPLC/LC-MS with reference standards (>95% purity threshold)
  • Solubility profiling : Use pharmaceutically relevant solvents (e.g., PBS, DMSO) across physiological pH ranges
  • Stability studies : Accelerated degradation tests under varying temperatures and light exposure .

Q. What analytical techniques are essential for characterizing this compound's structural integrity?

  • Methodological Answer : Combine orthogonal methods:
  • Spectroscopic analysis : 1H^1H/13C^{13}C-NMR for functional group confirmation
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula
  • Chromatography : UPLC-PDA for impurity profiling .
    Cross-validate results with computational tools (e.g., ACD/Labs or ChemDraw simulations).

Advanced Research Questions

Q. How can researchers optimize this compound's synthesis protocol for improved yield while maintaining purity?

  • Methodological Answer : Apply Design of Experiments (DOE) principles:
  • Screen reaction parameters (temperature, catalyst loading, solvent polarity) via fractional factorial design
  • Use response surface methodology (RSM) to identify optimal conditions
  • Implement real-time reaction monitoring (e.g., PAT tools like FTIR spectroscopy) .
    Validate reproducibility through triplicate runs and statistical analysis (e.g., ANOVA).

Q. How should researchers resolve contradictory pharmacokinetic data for this compound across different model systems?

  • Methodological Answer : Adopt a three-phase validation approach:

Re-examine experimental conditions : Ensure consistency in dosing regimens, sampling times, and bioanalytical methods (e.g., LC-MS/MS calibration)

Conduct cross-species comparative studies : Use radiolabeled this compound to track metabolite profiles in rodents vs. non-rodents

Employ computational modeling : Physiologically-based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies .

Q. What statistical methods are most appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • For continuous Nonlinear regression (e.g., four-parameter logistic curve for IC50_{50} determination)
  • For categorical outcomes: Kaplan-Meier survival analysis with Cox proportional hazards regression
  • Address variability using mixed-effects models to account for inter-lab differences .
    Validate assumptions via residual plots and sensitivity analyses.

Data Integrity and Reproducibility

Q. What strategies ensure reproducibility in this compound's biological assay results?

  • Methodological Answer :
  • Pre-assay calibration : Include positive/negative controls (e.g., vehicle-only and reference compounds)
  • Blinded analysis : Assign sample IDs randomly to minimize observer bias
  • Data transparency : Share raw datasets and analysis scripts via repositories (e.g., Zenodo, Figshare) .

Q. How can researchers address batch-to-batch variability in this compound's pharmacological activity?

  • Methodological Answer :
  • Quality-by-Design (QbD) : Establish critical quality attributes (CQAs) for raw materials and intermediates
  • Stability-indicating assays : Monitor degradation products via forced-stress testing
  • Multivariate analysis : Use PCA or PLS-DA to correlate batch variations with activity outcomes .

Ethical and Methodological Considerations

Q. What ethical frameworks apply when investigating this compound in preclinical models?

  • Methodological Answer :
  • Follow the ARRIVE guidelines for animal studies: Justify sample sizes, report exclusion criteria, and minimize suffering
  • For human-derived cells: Obtain IRB approval and document informed consent procedures
  • Disclose conflicts of interest and funding sources in all publications .

Q. How should researchers validate computational predictions of this compound's binding affinity?

  • Methodological Answer :
    Combine:
  • In silico docking : Use multiple software (AutoDock, Schrödinger) to assess consensus binding poses
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for KdK_d measurement
  • Negative controls : Test against non-target proteins to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.